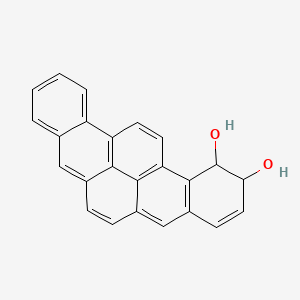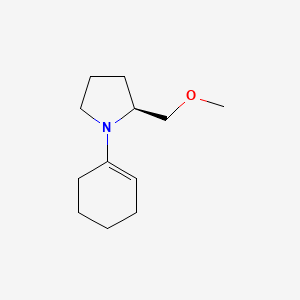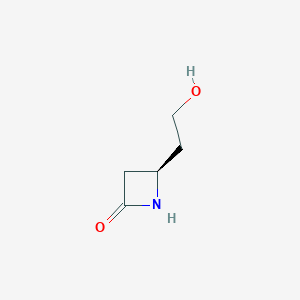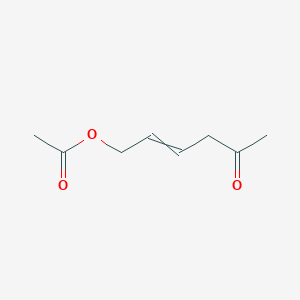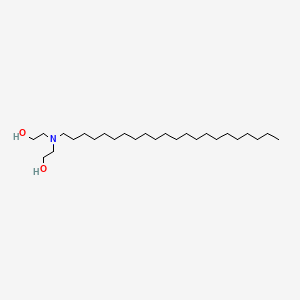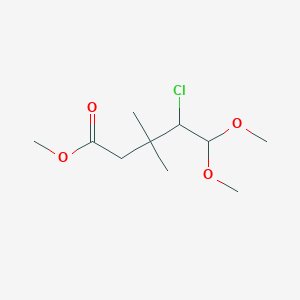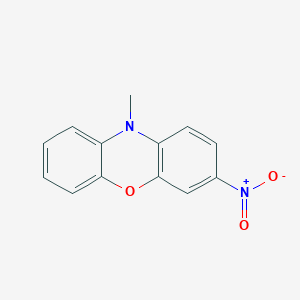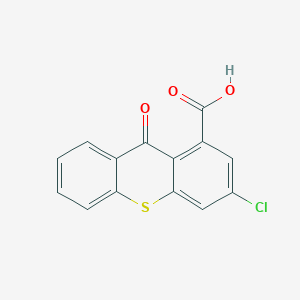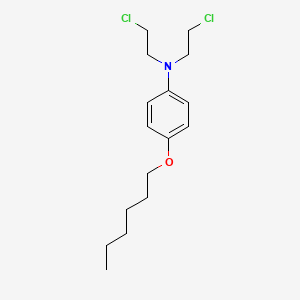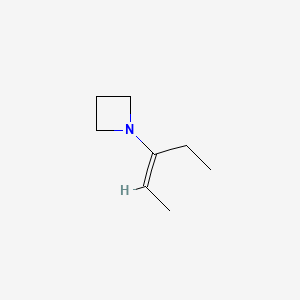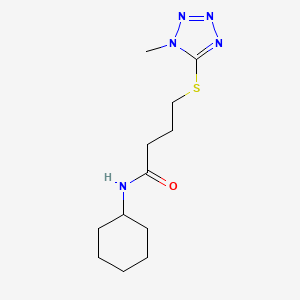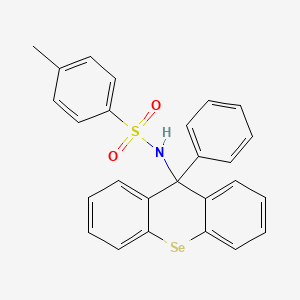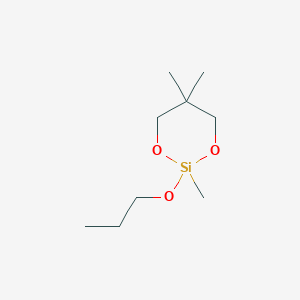
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane is an organosilicon compound with the molecular formula C9H20O3Si. This compound is characterized by a dioxasilinane ring structure, which includes silicon, oxygen, and carbon atoms. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane typically involves the reaction of trimethylsilyl chloride with propylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxasilinane ring. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures (25-40°C) and neutral to slightly acidic pH.
Reduction: Lithium aluminum hydride; reaction conditions include low temperatures (-10 to 0°C) and anhydrous solvents.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted dioxasilinanes depending on the nucleophile used.
科学的研究の応用
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the study of silicon-based biocompatible materials and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings, as well as in the development of advanced materials for electronics
作用機序
The mechanism of action of 2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane involves its ability to form stable silicon-oxygen bonds. This property allows it to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions. The compound can also participate in catalytic cycles, facilitating the formation and breaking of chemical bonds in various reactions .
類似化合物との比較
Similar Compounds
- 2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane
- 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
- 1,3,5-Trimethyl-2-(prop-2-yn-1-yloxy)benzene
Uniqueness
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane is unique due to its propoxy group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical properties, such as in the synthesis of silicon-based materials and in catalytic processes .
特性
CAS番号 |
84566-28-9 |
|---|---|
分子式 |
C9H20O3Si |
分子量 |
204.34 g/mol |
IUPAC名 |
2,5,5-trimethyl-2-propoxy-1,3,2-dioxasilinane |
InChI |
InChI=1S/C9H20O3Si/c1-5-6-10-13(4)11-7-9(2,3)8-12-13/h5-8H2,1-4H3 |
InChIキー |
UBODCZMVKPJBLP-UHFFFAOYSA-N |
正規SMILES |
CCCO[Si]1(OCC(CO1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


